Nvp-bbd130

Descripción general

Descripción

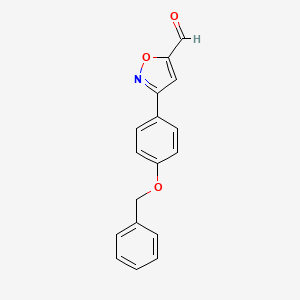

NVP-BBD130 es un potente, estable, ATP-competitivo e inhibidor dual oral de la fosfoinosítido 3-quinasa (PI3K) y la diana mamífera de la rapamicina (mTOR). Este compuesto ha demostrado un potencial significativo en la investigación del cáncer, particularmente en la orientación del melanoma y otros tumores sólidos .

Métodos De Preparación

La síntesis de NVP-BBD130 implica varios pasos, incluida la formación de un grupo alquino que puede sufrir una cicloadición de azida-alquino catalizada por cobre (CuAAc) con moléculas que contienen grupos azida . Las rutas sintéticas detalladas y los métodos de producción industrial son propiedad y no se divulgan públicamente. Se sabe que el compuesto se sintetiza para ser estable y de acción oral, lo que lo hace adecuado para estudios in vivo .

Análisis De Reacciones Químicas

NVP-BBD130 experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo alquino en this compound puede participar en reacciones CuAAc con moléculas que contienen azida.

Reacciones de inhibición: Como inhibidor dual, this compound inhibe eficazmente la actividad de PI3K y mTOR compitiendo con ATP.

Arresto del ciclo celular: Los estudios in vitro han demostrado que this compound puede detener el ciclo celular en la fase G1 en las células de melanoma.

Aplicaciones Científicas De Investigación

NVP-BBD130 tiene una amplia gama de aplicaciones de investigación científica:

Investigación del cáncer: Se ha estudiado ampliamente por su potencial en el tratamiento del melanoma y otros tumores sólidos. .

Estudios biológicos: El compuesto se utiliza para estudiar la vía de señalización PI3K/mTOR, que es crucial para el crecimiento, proliferación y supervivencia celular.

Desarrollo de fármacos: This compound sirve como compuesto principal para el desarrollo de nuevos inhibidores duales que se dirigen a las vías PI3K y mTOR.

Mecanismo De Acción

NVP-BBD130 ejerce sus efectos inhibiendo las vías PI3K y mTOR. Estas vías a menudo se activan constitutivamente en las células cancerosas, lo que lleva a un aumento del crecimiento, proliferación y supervivencia celular. Al inhibir estas vías, this compound induce el arresto del ciclo celular en la fase G1, reduce los niveles de ciclina D1 y aumenta los niveles de p27 KIP1 . Esto da como resultado una reducción del crecimiento tumoral y un aumento de la necrosis tumoral .

Comparación Con Compuestos Similares

NVP-BBD130 es parte de una serie de inhibidores duales de PI3K/mTOR, incluidos NVP-BEZ235 y NVP-BAG956 . En comparación con estos compuestos, this compound ha mostrado una eficacia similar en la inhibición del crecimiento tumoral y la inducción del arresto del ciclo celular. su estabilidad y actividad oral lo convierten en una herramienta única y valiosa para estudios in vivo .

Compuestos similares:

NVP-BEZ235: Otro inhibidor dual de PI3K/mTOR con eficacia similar en modelos de melanoma.

NVP-BAG956: Un compuesto con efectos comparables sobre el crecimiento tumoral y el arresto del ciclo celular.

This compound destaca por su naturaleza potente y estable, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo en terapia contra el cáncer.

Propiedades

IUPAC Name |

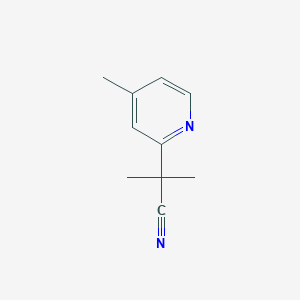

2-methyl-2-[4-[3-methyl-2-oxo-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N5O/c1-28(2,18-29)21-9-11-22(12-10-21)33-26-23-15-19(6-7-20-5-4-14-30-16-20)8-13-24(23)31-17-25(26)32(3)27(33)34/h4-5,8-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHNPDWTQUXPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C#CC5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471893 | |

| Record name | 2-methyl-2-[4-[3-methyl-2-oxo-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853910-61-9 | |

| Record name | 2-methyl-2-[4-[3-methyl-2-oxo-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1609867.png)

![Tris[trinitratocerium(IV)] paraperiodate](/img/structure/B1609876.png)

![7-bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B1609881.png)